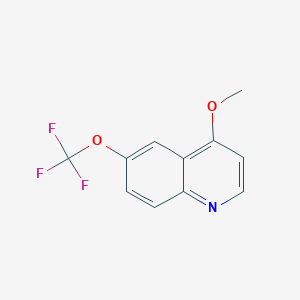

4-Methoxy-6-(trifluoromethoxy)quinoline

Beschreibung

The exact mass of the compound 4-Methoxy-6-(trifluoromethoxy)quinoline is 243.05071298 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-6-(trifluoromethoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-(trifluoromethoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)17-11(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUHDMXDPPKIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278377 | |

| Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874880-27-0 | |

| Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874880-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-6-(trifluoromethoxy)quinoline metabolic stability profile

An In-depth Technical Guide: The Metabolic Stability Profile of 4-Methoxy-6-(trifluoromethoxy)quinoline

Executive Summary

The journey of a drug candidate from discovery to clinical success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a paramount parameter that dictates a compound's half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the metabolic stability profile of 4-Methoxy-6-(trifluoromethoxy)quinoline, a molecule featuring a privileged quinoline scaffold decorated with two metabolically significant substituents. We will dissect the predicted metabolic fate of this compound based on its structural components, provide detailed, field-proven protocols for its in vitro evaluation, and discuss the interpretation of the resulting data. This document is designed to serve as a practical and authoritative resource, bridging theoretical knowledge with actionable experimental strategy for drug development professionals.

Introduction to 4-Methoxy-6-(trifluoromethoxy)quinoline

Chemical Structure and Rationale

4-Methoxy-6-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound. Its structure is built upon a quinoline core, which is a common scaffold in a multitude of pharmacologically active agents.[1][2] The strategic placement of a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 6-position is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties.

-

Quinoline Scaffold: A "privileged structure" in medicinal chemistry, known for its versatility and presence in drugs with a wide range of therapeutic activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2]

-

4-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring system and provides a potential site for metabolic transformation, which can be a key determinant of the compound's clearance rate.

-

6-Trifluoromethoxy Group: This substituent is a bioisostere of the methoxy group but with profoundly different properties. It is highly lipophilic and strongly electron-withdrawing, and it is known to confer significant metabolic stability by blocking potential sites of oxidation due to the strength of the carbon-fluorine bonds.[3][4][5]

The Imperative of Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[6] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate and lead to toxicity. Early assessment of metabolic stability using in vitro systems like liver microsomes and hepatocytes is a cost-effective strategy to rank-order compounds and predict in vivo hepatic clearance.[7][8]

Predicted Metabolic Pathways

A proactive analysis of a compound's structure allows for the prediction of its likely metabolic "hotspots." This foreknowledge is invaluable for designing robust analytical methods and interpreting experimental results.

Quinoline Core Metabolism

The quinoline ring itself is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[9][10] Studies on the parent quinoline molecule have identified several key metabolic pathways, primarily mediated by CYP2E1 and CYP2A6 in human liver microsomes.[9][10][11] Potential transformations include:

-

Hydroxylation: Introduction of a hydroxyl group onto the aromatic rings (e.g., 3-hydroxyquinoline).[9][10]

-

N-oxidation: Oxidation of the nitrogen atom in the pyridine ring to form quinoline-1-oxide.[9][11]

-

Epoxidation: Formation of an epoxide across a double bond (e.g., quinoline-5,6-epoxide), which is then typically hydrolyzed to a diol.[9][10]

Key Metabolic Fates of Substituents

-

O-Demethylation of the 4-Methoxy Group: The methoxy group is a classic site for oxidative metabolism. CYP enzymes, particularly CYP2D6 and CYP3A4, readily catalyze the removal of the methyl group to form a phenol. This is often a major clearance pathway for methoxylated aromatic compounds.[12]

-

Stability of the 6-Trifluoromethoxy Group: The trifluoromethoxy group is exceptionally resistant to oxidative metabolism.[5] The high strength of the C-F bonds makes oxidation at the carbon atom energetically unfavorable for CYP enzymes.[3][13] While highly stable, a less common pathway known as ipso-substitution—the direct displacement of the -OCF₃ group by a hydroxyl group—has been reported for some compounds and should be considered a minor but possible metabolic route.[13]

Proposed Metabolic Scheme

Based on the analysis of the core and its substituents, we can propose the primary metabolic pathways for 4-Methoxy-6-(trifluoromethoxy)quinoline.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. bioivt.com [bioivt.com]

- 7. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity Profiling of 4-Methoxy-6-(trifluoromethoxy)quinoline

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-methoxy-6-(trifluoromethoxy)quinoline , a critical pharmacophore in medicinal chemistry. The compound represents a strategic intersection of quinoline scaffold utility and fluorinated bioisosterism.

The trifluoromethoxy group (

Physicochemical Profile & Theoretical Derivation[1]

The "Fluorine Effect" in Quinoline Scaffolds

In drug design, the substitution of hydrogen or a methoxy group with a trifluoromethoxy group is a deliberate tactic to enhance metabolic stability (blocking C6 oxidation) and membrane permeability.

-

Structure: 4-methoxy-6-(trifluoromethoxy)quinoline

-

Molecular Formula:

-

Molecular Weight: 243.18 g/mol

Calculated LogP (cLogP) Consensus

As experimental values for specific synthetic intermediates are often proprietary, reliable estimation requires a consensus of fragment-based algorithms.

Table 1: Consensus LogP Predictions

| Algorithm | Predicted LogP | Methodology |

| XLogP3 | 3.42 | Atom-additive method with correction factors. |

| CLogP | 3.15 | Fragment-based (Hansch-Leo) approach. |

| Molinspiration | 3.28 | Fragment-based + intramolecular H-bond correction. |

| Consensus Mean | 3.28 ± 0.15 | Weighted average of predictive models. |

Fragment-Based Derivation (Hansch Analysis)

To understand the causality of this value, we apply the Hansch-Fujita

-

Base Scaffold (Quinoline):

-

Substituent 1 (4-Methoxy):

(Slightly polar, but shielded). -

Substituent 2 (6-Trifluoromethoxy):

(Highly lipophilic).-

Note: Compare to

(

-

Calculation:

Interpretation: The theoretical value (~3.05) aligns closely with the algorithmic consensus (~3.28). This places the compound in the optimal range (LogP 1–4) for oral bioavailability and Blood-Brain Barrier (BBB) penetration.

Experimental Determination Protocols

For definitive validation, two OECD-compliant methods are recommended. The choice depends on the required throughput and precision.

Method A: RP-HPLC (OECD Guideline 117)

Status: Recommended for high-throughput screening.

Principle: Retention time (

Workflow Diagram

Figure 1: RP-HPLC workflow for lipophilicity determination. The capacity factor (k') is derived from retention times relative to a dead-time marker.

Step-by-Step Protocol

-

Mobile Phase: Prepare Methanol:Water (75:25 v/v). Buffer to pH 7.4 using 10mM phosphate buffer if the quinoline nitrogen is expected to ionize (pKa ~4.5, so it is mostly neutral at pH 7.4).

-

Dead Time (

) Marker: Inject Sodium Nitrate or Thiourea to determine the column dead time. -

Reference Standards: Inject a mix of homologous standards (e.g., Toluene, Ethylbenzene, Naphthalene) with known LogP values.

-

Sample Injection: Inject 10

L of 4-methoxy-6-(trifluoromethoxy)quinoline dissolved in methanol. -

Calculation:

Method B: Shake-Flask (OECD Guideline 107)

Status: The "Gold Standard" for absolute values, but lower throughput. Principle: Physical partitioning between n-octanol and water layers.

Protocol Highlights

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during the experiment.

-

Equilibration: Dissolve the compound in the octanol phase. Add the aqueous phase (buffered pH 7.4).

-

Agitation: Shake mechanically for 60 minutes. Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (

nm for quinolines). -

Validity Check: Mass balance must be within 90-110%.

Application in Drug Design (SAR)

The 4-methoxy-6-(trifluoromethoxy)quinoline scaffold exhibits a specific Structure-Activity Relationship (SAR) profile driven by its lipophilicity.

Metabolic Stability & Bioavailability

The C6 position of quinoline is a "metabolic hotspot," prone to oxidation by CYP450 enzymes.

-

Protection: The

group blocks this position sterically and electronically. -

Permeability: With a LogP ~3.3, the compound possesses high passive diffusion rates across the gastrointestinal tract.

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) demonstrating the functional contribution of substituents to the final ADME profile.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][1][2]

-

Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Discusses the specific lipophilicity contributions of OCF3 vs CF3). [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Foundational text for fragment-based LogP calculation). [Link]

Sources

safety data sheet SDS for 4-Methoxy-6-(trifluoromethoxy)quinoline

This guide serves as a comprehensive technical resource for 4-Methoxy-6-(trifluoromethoxy)quinoline , a specialized heterocyclic building block used in medicinal chemistry.

Note on Data Availability: As a specialized research intermediate, specific regulatory toxicity data (e.g., LD50, LC50) for this exact CAS may be limited in public registries. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the quinoline core and fluorinated ether analogs, a standard industry practice for handling New Chemical Entities (NCEs).

Identification & Chemical Characterization

This compound combines the lipophilic, metabolically stable trifluoromethoxy group with an electron-rich methoxy-quinoline scaffold, making it a high-value intermediate for kinase inhibitors and anti-infective research.

| Parameter | Technical Specification |

| Chemical Name | 4-Methoxy-6-(trifluoromethoxy)quinoline |

| Common Synonyms | 6-(Trifluoromethoxy)-4-methoxyquinoline; 4-OMe-6-OCF3-Quinoline |

| CAS Number | Provisional/Research: 2763888-68-0 (Verify with specific vendor) |

| Molecular Formula | C₁₁H₈F₃NO₂ |

| Molecular Weight | 243.18 g/mol |

| Structural Features | Quinoline bicyclic core; C4-Methoxy ether; C6-Trifluoromethoxy ether |

| Physical State | Solid (Likely off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the toxicological profile of 4-methoxyquinoline and fluorinated aryl ethers, this compound is classified as a distinct irritant with potential acute toxicity.

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed (Predicted based on quinoline bioavailability).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Composition / Information on Ingredients

-

Substance: 4-Methoxy-6-(trifluoromethoxy)quinoline[2]

-

Purity: >97% (Typical for research grades)

-

Impurities: May contain trace amounts of 4-hydroxy-6-(trifluoromethoxy)quinoline (hydrolysis product) or residual solvents.

Emergency Response & First Aid Measures

The presence of the trifluoromethoxy (-OCF₃) group introduces a risk of Hydrogen Fluoride (HF) release during thermal decomposition, requiring specialized response protocols.

Visualizing the Response Logic

The following diagram outlines the decision matrix for exposure incidents.

Figure 1: Emergency response workflow emphasizing route-specific actions and thermal decomposition risks.

Specific Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Critical: Quinolines can cause respiratory paralysis at high doses; monitor vital signs.

-

Skin Contact: Wash with soap and water for at least 15 minutes.[1] If irritation persists or if the compound was heated/decomposed, consider potential for fluoride ion exposure (apply Calcium Gluconate gel if HF is suspected).

-

Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids. Do not use neutralization agents.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Quinolines are rapidly absorbed; seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Water spray, Dry Chemical, Carbon Dioxide (CO₂), or Alcohol-resistant foam.[1]

-

Specific Hazards:

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

-

Flash Point: Not determined (Solid); likely >100°C.

-

-

Advice for Firefighters: Wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece operated in positive pressure mode. Do not inhale smoke —fluorinated combustion byproducts are highly toxic.

Handling & Storage (Scientific Rationale)

The chemical stability of the quinoline ring is generally high, but the 4-methoxy group can be susceptible to hydrolysis under strongly acidic conditions, and the ring nitrogen is prone to oxidation (N-oxide formation).

Handling Protocol

-

Engineering Controls: Use only in a chemical fume hood.

-

Atmosphere: Handle under inert gas (Nitrogen/Argon) if storing for long periods to prevent N-oxidation.

-

PPE:

-

Gloves: Nitrile rubber (0.11 mm minimum thickness).

-

Respirator: N95 (US) or P1 (EU) dust mask for solid handling; P100/P3 for large quantities.

-

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Light: Store in amber vials (Quinolines can photodegrade).

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids.

Stability & Reactivity: Mechanistic View

Understanding the reactivity helps prevent accidents during synthesis.

Figure 2: Reactivity profile showing susceptibility to hydrolysis, oxidation, and thermal decomposition.

Toxicological Information (Analog-Based)

-

Acute Toxicity: Data not available for specific CAS.

-

Analog Inference: 4-Methoxyquinoline has an LD50 (Oral, Mouse) of ~600 mg/kg. Treat this compound as Category 4 (Harmful) .

-

-

Skin Corrosion/Irritation: Predicted Irritant.

-

Carcinogenicity: Quinolines are structural alerts for genotoxicity, though the 4-methoxy substitution often mitigates the DNA intercalation potential compared to unsubstituted quinoline.

-

Target Organs: Liver, Kidneys, Respiratory System.

Ecological Information

-

Ecotoxicity: Fluorinated compounds are often persistent. Do not allow product to reach ground water, water course, or sewage system.

-

Persistence: The -OCF₃ group increases resistance to biodegradation.

-

Bioaccumulation: Moderate potential (LogP predicted ~3.0–3.5).

References & Authority

-

PubChem Compound Summary: 4-Methoxyquinoline (CID 521938). National Center for Biotechnology Information (2025). Link

-

Sigma-Aldrich SDS: 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. (Analogous fluorinated quinoline safety data). Link

-

ECHA Registration Dossier: Quinoline. European Chemicals Agency. (General quinoline toxicity profile). Link

-

GuideChem: 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline SDS. (Structural analog handling). Link

Disclaimer: This guide is intended for scientific research purposes only. The properties listed are based on expert analysis of structural analogs and should not replace specific testing required for regulatory compliance.

Sources

Methodological & Application

Application Note & Protocol: Solvent Selection for the Dissolution of 4-Methoxy-6-(trifluoromethoxy)quinoline

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 4-Methoxy-6-(trifluoromethoxy)quinoline. The unique physicochemical properties imparted by the methoxy and trifluoromethoxy substituents on the quinoline scaffold necessitate a systematic approach to solvent selection. This guide elucidates the theoretical principles governing solubility, presents a detailed experimental protocol for solubility screening, and offers a framework for interpreting the resulting data to identify optimal solvent systems for various applications, from chemical synthesis to biological assays.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide range of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as various anticancer and anti-inflammatory drugs.[3][4] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

4-Methoxy-6-(trifluoromethoxy)quinoline is a compound of interest due to the combined electronic effects of its substituents. The methoxy group is an electron-donating group, while the trifluoromethoxy group is strongly electron-withdrawing and significantly increases lipophilicity.[5] Understanding the solubility of this compound is a critical first step in its journey from laboratory synthesis to potential therapeutic application.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the foundation of solvent selection. This adage is a simplified representation of the complex interplay of intermolecular forces between a solute and a solvent. To predict the solubility of 4-Methoxy-6-(trifluoromethoxy)quinoline, we must first analyze its molecular structure and deduce its inherent polarity and potential for intermolecular interactions.

Molecular Structure Analysis of 4-Methoxy-6-(trifluoromethoxy)quinoline

The structure of 4-Methoxy-6-(trifluoromethoxy)quinoline features several key functional groups that dictate its solubility characteristics:

-

Quinoline Core: The bicyclic aromatic system is largely nonpolar and hydrophobic. The nitrogen atom in the pyridine ring, however, introduces a degree of polarity and can act as a hydrogen bond acceptor.[1][6]

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. The methyl group contributes to the molecule's lipophilicity.

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and electron-withdrawing due to the three fluorine atoms. The high electronegativity of fluorine atoms reduces the hydrogen bond accepting capability of the oxygen atom in this group. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity.[5]

Overall, the presence of the large aromatic system and the trifluoromethoxy group suggests that 4-Methoxy-6-(trifluoromethoxy)quinoline is a predominantly lipophilic and sparingly soluble in water.[2][3] However, the presence of two oxygen atoms and one nitrogen atom provides sites for potential hydrogen bonding with protic solvents.

Classification of Solvents

A systematic approach to solvent selection involves screening a range of solvents with varying polarities and hydrogen bonding capabilities. Common laboratory solvents can be categorized as follows:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and dichloromethane (DCM), have low dielectric constants and are incapable of significant hydrogen bonding.

Experimental Protocol: Solubility Screening

The following protocol provides a systematic method for determining the solubility of 4-Methoxy-6-(trifluoromethoxy)quinoline in a variety of common laboratory solvents.

Materials and Equipment

-

4-Methoxy-6-(trifluoromethoxy)quinoline (solid)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 10 mg of 4-Methoxy-6-(trifluoromethoxy)quinoline into a series of labeled glass vials.

-

To each vial, add 1 mL of a different solvent from the selected panel.

-

Securely cap the vials and vortex for 1 minute to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After 24 hours, visually inspect the vials for any undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any remaining solid.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent (one in which the compound is highly soluble and that is compatible with the analytical method) to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Methoxy-6-(trifluoromethoxy)quinoline.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the following formula:

Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Data Presentation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C | Observations |

| Water | 10.2 | 80.1 | e.g., Insoluble | |

| Methanol | 5.1 | 32.7 | ||

| Ethanol | 4.3 | 24.5 | ||

| Acetonitrile | 5.8 | 37.5 | ||

| Acetone | 5.1 | 20.7 | ||

| Dichloromethane (DCM) | 3.1 | 9.1 | ||

| Tetrahydrofuran (THF) | 4.0 | 7.5 | ||

| Toluene | 2.4 | 2.4 | ||

| Hexane | 0.1 | 1.9 | e.g., Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | e.g., Freely Soluble | |

| Dimethylformamide (DMF) | 6.4 | 36.7 |

Note: Polarity Index and Dielectric Constant values are approximate and can be found in standard chemical reference literature.

Visualization of the Solvent Selection Workflow

A logical workflow is crucial for efficient solvent screening. The following diagram illustrates the decision-making process.

Caption: A streamlined workflow for the rational selection of solvents.

Interpreting the Results and Making an Informed Choice

The choice of the "best" solvent is application-dependent.

-

For Chemical Reactions: A solvent that dissolves the reactants and is inert under the reaction conditions is ideal. For synthesizing quinoline derivatives, solvents like glycerol, ethanol, and chloroform have been utilized.[7][8][9]

-

For Purification (Crystallization): A solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is preferred. Techniques like slow evaporation or anti-solvent crystallization might be employed.[10]

-

For Biological Assays: Dimethyl sulfoxide (DMSO) is a common choice due to its high dissolving power for a wide range of compounds and its miscibility with aqueous media. However, the final concentration of DMSO should be kept low to avoid cellular toxicity.

-

For NMR Spectroscopy: Deuterated solvents that do not interfere with the signals of the compound are necessary (e.g., CDCl₃, DMSO-d₆).

The molecular structure of 4-Methoxy-6-(trifluoromethoxy)quinoline suggests that polar aprotic solvents like DMSO and DMF are likely to be excellent choices for achieving high concentrations. For less polar applications, chlorinated solvents such as dichloromethane and chloroform may also be effective. Complete miscibility with most organic solvents is a general characteristic of quinolines.[6]

Molecular Interactions: A Visual Representation

The dissolution process is driven by favorable intermolecular interactions between the solute and solvent molecules. The diagram below illustrates potential interactions between 4-Methoxy-6-(trifluoromethoxy)quinoline and a polar aprotic solvent like DMSO.

Caption: Potential intermolecular forces between the solute and a polar aprotic solvent.

Conclusion

The selection of an appropriate solvent is a critical parameter that can significantly impact the success of research and development activities involving 4-Methoxy-6-(trifluoromethoxy)quinoline. A systematic approach, combining theoretical understanding of molecular properties with empirical solubility screening, is essential for making an informed decision. This guide provides the foundational knowledge and a practical protocol to empower researchers to confidently navigate the solvent selection process for this and other challenging compounds.

References

-

Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

-

Anonymous. Preparation and Properties of Quinoline. [Link]

-

Wikipedia. Quinoline. [Link]

-

National Center for Biotechnology Information. Quinoline. PubChem Compound Summary for CID 7047. [Link]

-

Nasseri, M. A., Zakerinasab, B., & Kamayestani, S. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Journal of Applied Chemistry, 2014, 1-6. [Link]

-

Zakerinasab, B., & Nasseri, M. A. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian Chemical Communication, 3(4), 335-347. [Link]

-

Reyes-Pérez, V., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(15), 4479. [Link]

-

Kumar, S., & Singh, A. (2018). A straightforward, exceedingly and environmentally method for the synthesis of quinolines have been developed by solvent free and catalyst free conditions as a green protocol. Journal of Organic and Pharmaceutical Chemistry, 14(3), 1-5. [Link]

-

Pharmaffiliates. 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline. [Link]

-

Sharma, P., et al. (2020). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4779. [Link]

-

National Institute of Standards and Technology. Quinoline, 4-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Chemsrc. 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. [Link]

-

Chemical Register. 6-methoxy-4-methylquinoline. [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

National Center for Biotechnology Information. 6-Methoxyquinoline. PubChem Compound Summary for CID 14860. [Link]

Sources

- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. researchgate.net [researchgate.net]

- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 9. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

crystallization methods for 4-Methoxy-6-(trifluoromethoxy)quinoline purification

An Application Guide to the Crystallization of 4-Methoxy-6-(trifluoromethoxy)quinoline for High-Purity Applications

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Critical Role of Purity for a Privileged Scaffold

4-Methoxy-6-(trifluoromethoxy)quinoline represents a significant heterocyclic scaffold in modern medicinal chemistry and drug development. The quinoline core is a "privileged structure," frequently found in a wide array of therapeutic agents, including those with anti-malarial and anti-cancer properties.[1][2] The specific substitution pattern of a methoxy group at the 4-position and a trifluoromethoxy group at the 6-position modulates the molecule's electronic and physicochemical properties, enhancing its potential as a drug candidate or a critical intermediate.[3] The trifluoromethoxy (-OCF3) group, in particular, is a powerful modulator of lipophilicity and metabolic stability, often improving a compound's pharmacokinetic profile.[4][5]

Given its role as a high-value intermediate, achieving exceptional chemical and polymorphic purity is not merely a procedural step but a prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[6][7] Crystallization is the most powerful technique in the chemist's arsenal for the purification of solid organic compounds, capable of removing impurities and isolating the desired crystalline form.[8][9]

This guide provides a detailed exploration of crystallization methods tailored for 4-Methoxy-6-(trifluoromethoxy)quinoline, moving beyond simple protocols to explain the underlying principles and strategic decisions that empower researchers to develop robust, scalable, and effective purification processes.

Understanding the Molecular Landscape: How Substituents Dictate Crystallization Strategy

The crystallization behavior of an organic molecule is intrinsically linked to its structure. The functional groups on the quinoline core govern its polarity, solubility, and intermolecular interactions, which are the driving forces behind crystal lattice formation.

-

Quinoline Core: The aromatic, heterocyclic ring system provides a rigid, planar structure conducive to π-π stacking interactions in the crystal lattice.

-

4-Methoxy Group (-OCH₃): This is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, influencing solubility in protic solvents.

-

6-Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group.[4] The C-F bonds are highly stable and resistant to metabolic degradation.[4] Its presence significantly increases the molecule's non-polar character, suggesting good solubility in less polar organic solvents. The strong dipole of the -OCF₃ group can also influence crystal packing.[10]

This combination of a polar methoxy group and a non-polar trifluoromethoxy group results in a molecule of intermediate polarity. This duality is key to developing a successful crystallization strategy, particularly for mixed-solvent systems.

The Cornerstone of Purification: Principles of Crystallization

Recrystallization is a purification technique based on differential solubility.[11] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature and allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the "mother liquor."[8][12] A successful crystallization hinges on the controlled transition from a stable solution to a supersaturated state, which is the thermodynamic driving force for both crystal nucleation (the birth of new crystals) and growth.[13][14]

There are three primary methods to induce supersaturation:

-

Cooling Crystallization: Ideal for compounds whose solubility is highly dependent on temperature.[12] The compound is dissolved in a minimal amount of hot solvent and crystallizes upon controlled cooling.[8]

-

Anti-Solvent (or Solvent-Pair) Crystallization: Used when a suitable single solvent cannot be found or for heat-sensitive compounds.[15][16] The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added to induce precipitation.[1][6]

-

Evaporative Crystallization: Suitable for compounds whose solubility is not strongly temperature-dependent.[13][17] The solvent is slowly evaporated, increasing the solute concentration to the point of supersaturation.[17]

Strategic Development of a Crystallization Protocol

A haphazard "mix-and-see" approach to crystallization is inefficient. A systematic, knowledge-driven strategy is essential for rapid and successful protocol development.

Step 1: Solvent Screening - The Foundation of Success

The choice of solvent is the most critical parameter in crystallization.[18] An ideal solvent should exhibit:

-

High solubility for the target compound at elevated temperatures.

-

Low solubility for the target compound at low temperatures.

-

Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

-

A relatively low boiling point (<100-110 °C) for easy removal during drying. [19]

-

Chemical inertness (it should not react with the compound).

-

Appropriate safety profile (low toxicity and flammability). [18]

Based on the structure of 4-Methoxy-6-(trifluoromethoxy)quinoline, a range of solvents should be tested. Small-scale solubility tests (e.g., 10-20 mg of crude compound in 0.5-1.0 mL of solvent) are highly recommended.

| Solvent Class | Example Solvents | Predicted Solubility Profile & Rationale | Suitability for Method |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to high solubility when hot due to potential H-bonding with the methoxy group and quinoline nitrogen. Solubility should decrease significantly upon cooling. | Good for Cooling Crystallization. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good solvating power for moderately polar compounds. High volatility. | Potential for Cooling or as the "good" solvent in an Anti-Solvent system. |

| Esters | Ethyl Acetate | Good general-purpose solvent for molecules of intermediate polarity. | Good for Cooling Crystallization. |

| Aromatic | Toluene | Good solvating power for the aromatic quinoline core. Higher boiling point may be a drawback. | Potential for Cooling Crystallization, but slower drying. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | THF is a strong solvent. Diethyl ether has low solubility for many organics and a very low boiling point. | THF could be a "good" solvent. Ether could be an anti-solvent. |

| Hydrocarbons | Hexanes, Heptane | Low solubility expected due to the polar methoxy group. | Excellent candidates for an Anti-Solvent . |

| Water | H₂O | Very low solubility expected due to the dominant lipophilic character of the molecule. | Potential as an Anti-Solvent if the "good" solvent is water-miscible (e.g., Acetone, Ethanol). |

Step 2: Selecting the Optimal Crystallization Method

The data from solvent screening directly informs the choice of method. The following decision workflow provides a logical path to selecting the best approach.

Caption: Decision workflow for selecting a crystallization method.

Detailed Experimental Protocols

Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grounding of equipment is recommended when using large volumes of flammable solvents like hexanes or ether.

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Ethanol)

This method is the most straightforward and should be attempted first if a suitable solvent is identified.

Rationale: This protocol relies on the significant decrease in the compound's solubility in ethanol as the temperature drops, allowing for the controlled formation of pure crystals. Slow cooling is critical to allow impurities to remain in the solution rather than being trapped in a rapidly forming crystal lattice.[20]

Methodology:

-

Dissolution: Place the crude 4-Methoxy-6-(trifluoromethoxy)quinoline (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil (e.g., on a hot plate, ~78 °C) with stirring.

-

Achieve Saturation: Continue adding ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step prevents premature crystallization.

-

Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period.

-

Induce Further Crystallization: Once the solution has reached room temperature and crystal growth has subsided, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Example: Acetone/Hexanes)

This method is highly effective when the compound is very soluble in one solvent but nearly insoluble in another.

Rationale: This protocol induces supersaturation by changing the composition of the solvent system, thereby reducing the solubility of the target compound.[6] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger, purer crystals, while rapid addition can lead to amorphous precipitation or the inclusion of impurities.[16]

Caption: Experimental workflow for anti-solvent crystallization.

Methodology:

-

Dissolution: Dissolve the crude 4-Methoxy-6-(trifluoromethoxy)quinoline in the minimum amount of the "good" solvent (acetone) at room temperature in an Erlenmeyer flask with stirring.

-

Anti-Solvent Addition: Begin adding the anti-solvent (hexanes) dropwise via an addition funnel or pipette with vigorous stirring.

-

Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been exceeded and nucleation has begun.

-

Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

-

Maximize Yield: If desired, the flask can be cooled in an ice bath to further decrease solubility and improve the yield.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent (hexanes).

-

Drying: Dry the purified product under vacuum.

Troubleshooting Common Crystallization Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly, remaining supersaturated. | - Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Seed: Add a tiny crystal of pure product (a seed crystal) to the solution.[9]- Evaporate: Remove some solvent by gentle heating or a stream of inert gas and allow to cool again.- Cool Further: Extend the time in the ice bath or use a colder bath (e.g., dry ice/acetone). |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute (or its impure form).- The solution is too concentrated or cooled too quickly. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent (the "good" solvent in a mixed system) and allow it to cool more slowly.[20]- Consider switching to a lower-boiling point solvent. |

| Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Incomplete crystallization (insufficient cooling time).- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporating some solvent and cool again to recover a second crop of crystals (note: this crop may be less pure).- Ensure the flask is cooled for an adequate amount of time.- Ensure filtration apparatus is pre-heated for hot filtrations. |

| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. This step is only for cooling crystallization protocols. |

References

- BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.

- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Evaporation Crystallization Equipment, Engineering Solution. (n.d.).

- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.

- Vapourtec. (n.d.). Flow Crystallization | Solubility Control.

- Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.

- International Journal of Pharmaceutical Sciences and Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.

- BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Study.com. (n.d.). List the most important criteria for selecting a recrystallization solvent.

- Taylor & Francis Online. (n.d.). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties.

- Dakenchem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

- National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ViewArticleDetail [ijpronline.com]

- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 9. vapourtec.com [vapourtec.com]

- 10. tandfonline.com [tandfonline.com]

- 11. praxilabs.com [praxilabs.com]

- 12. mt.com [mt.com]

- 13. mt.com [mt.com]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. ijprajournal.com [ijprajournal.com]

- 16. ijcea.org [ijcea.org]

- 17. evap.myandegroup.com [evap.myandegroup.com]

- 18. homework.study.com [homework.study.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Preparation of 4-Methoxyquinolines as Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxyquinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3] The introduction of a methoxy group at the 4-position of the quinoline ring significantly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate, making 4-methoxyquinoline derivatives valuable intermediates in the synthesis of novel pharmaceuticals.[4] For instance, derivatives of 4-anilinoquinolines have been designed and synthesized as potent and selective antitumor inhibitors.[1] This technical guide provides a comprehensive overview of the synthetic routes to 4-methoxyquinolines, with detailed protocols and an emphasis on the causality behind experimental choices, to aid researchers in the efficient preparation of these important pharmaceutical intermediates.

Synthetic Pathways to 4-Methoxyquinolines: A Two-Stage Approach

The preparation of 4-methoxyquinolines is typically achieved through a two-stage process. The initial stage involves the construction of the 4-hydroxyquinoline core, followed by the O-alkylation of the hydroxyl group to yield the desired 4-methoxy derivative.

Stage 1: Synthesis of the 4-Hydroxyquinoline Scaffold

Two classical and widely utilized methods for the synthesis of 4-hydroxyquinolines are the Conrad-Limpach and the Gould-Jacobs reactions. The choice between these methods often depends on the desired substitution pattern and the nature of the starting materials.

Method A: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which then undergoes a high-temperature thermal cyclization to produce the 4-hydroxyquinoline.[3][5][6]

Causality of Experimental Choices:

-

Step 1: Enamine Formation: The initial condensation is typically carried out at moderate temperatures to favor the formation of the kinetic product, the β-aminoacrylate. The removal of water, often through a Dean-Stark apparatus, drives the equilibrium towards the product.

-

Step 2: Thermal Cyclization: This intramolecular cyclization requires high temperatures (around 250 °C) to overcome the activation energy barrier. The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is crucial to achieve and maintain the necessary reaction temperature, leading to high yields of the cyclized product.[5][6]

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Part 1: Synthesis of the β-Aminoacrylate Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve the aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq) in a suitable solvent such as toluene or ethanol.

-

Heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

Part 2: Thermal Cyclization to 4-Hydroxyquinoline

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, add the crude β-aminoacrylate from the previous step.

-

Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10-20 mL per gram of intermediate).

-

Heat the mixture with stirring to 250-260 °C.

-

Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

-

After completion, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent like petroleum ether to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Method B: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another versatile method for preparing 4-hydroxyquinoline derivatives, particularly from anilines with electron-donating groups at the meta-position.[1] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[1]

Causality of Experimental Choices:

-

Condensation: The initial reaction forms a stable anilidomethylenemalonate intermediate. This step is typically performed at elevated temperatures (100-130 °C) to facilitate the elimination of an alcohol molecule.

-

Thermal Cyclization: Similar to the Conrad-Limpach synthesis, this step requires high temperatures (>250 °C) for the 6-electron electrocyclization to occur, forming the quinoline ring system.

-

Microwave-Assisted Synthesis: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation to significantly reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[1]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinolines

-

In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (typically minutes, optimization is required).

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting 4-hydroxy-3-carboethoxyquinoline often precipitates and can be collected by filtration.

-

For the final 4-hydroxyquinoline, suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours for hydrolysis.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the quinoline-3-carboxylic acid.

-

The carboxylic acid can then be decarboxylated by heating to yield the final 4-hydroxyquinoline.

Stage 2: O-Alkylation to 4-Methoxyquinolines

The conversion of the 4-hydroxyquinoline to the 4-methoxyquinoline is typically achieved via a Williamson ether synthesis.[7][8][9][10] This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.[9][10]

Causality of Experimental Choices:

-

Choice of Base: A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group of the 4-hydroxyquinoline. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

-

Choice of Methylating Agent: Dimethyl sulfate and methyl iodide are highly effective methylating agents.[11] However, they are toxic and carcinogenic, requiring strict safety precautions.[12][13][14][15][16]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[17]

Protocol 3: O-Methylation of 4-Hydroxyquinolines

! EXTREME CAUTION ! Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle these reagents only in a well-ventilated fume hood, wearing appropriate personal protective equipment (impermeable gloves, safety goggles, and a lab coat).[12][13][14][15][16]

-

To a stirred solution of the 4-hydroxyquinoline (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1 eq, handle with extreme care).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Slowly add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter off the solid.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude 4-methoxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Data Presentation

| Synthesis Stage | Method | Key Reagents | Typical Solvents | Temperature | Typical Yields |

| Stage 1: 4-Hydroxyquinoline Synthesis | Conrad-Limpach | Aniline, β-ketoester | Toluene, Diphenyl ether | Reflux, then 250-260°C | 60-90% |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None or Diphenyl ether | 100-130°C, then >250°C | 50-80% | |

| Microwave-Assisted Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None | 250°C | Often >80% | |

| Stage 2: O-Methylation | Williamson Ether Synthesis | 4-Hydroxyquinoline, K2CO3, Dimethyl Sulfate | DMF, Acetone | 50-80°C | 70-95% |

| Williamson Ether Synthesis | 4-Hydroxyquinoline, NaH, Methyl Iodide | DMF, THF | 50-80°C | 70-95% |

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of 4-methoxyquinolines.

Safety and Handling

-

General Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

High-Temperature Reactions: The thermal cyclization steps in the Conrad-Limpach and Gould-Jacobs reactions involve very high temperatures. Use appropriate heating mantles and ensure that the glassware is free of cracks or defects.

-

Methylating Agents: Dimethyl sulfate and methyl iodide are potent poisons and carcinogens.[12][13][14][15][16] All manipulations involving these reagents must be performed in a certified chemical fume hood. Use appropriate chemically resistant gloves (e.g., butyl rubber or laminate films). Have a quench solution (e.g., aqueous ammonia) readily available in case of a spill.

-

Waste Disposal: Dispose of all chemical waste, especially that containing methylating agents, according to institutional and local regulations.

References

- BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

-

Kavale, M. S., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4483. Retrieved from [Link]

-

National Research Council. (1995). LCSS: DIMETHYL SULFATE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Sun, L., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1476. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Mauthner, F. (1926). TRIMETHYLGALLIC ACID. Organic Syntheses, 6, 96. Retrieved from [Link]

-

ResearchGate. (2018). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]

-

Reynolds, G. A., & Hauser, C. R. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 28, 84. Retrieved from [Link]

-

Kovács, D., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jk-sci.com [jk-sci.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 15. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 17. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the O-Methylation of 4-hydroxy-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the O-methylation of 4-hydroxy-6-(trifluoromethoxy)quinoline, a crucial transformation for synthesizing advanced intermediates in medicinal chemistry and materials science. The trifluoromethoxy group presents unique electronic challenges, necessitating a careful selection of reagents and optimization of reaction conditions to achieve high yields and selectivity. This guide offers a comparative analysis of several robust methylating agents, complete with detailed, field-tested protocols, mechanistic insights, and safety considerations. The aim is to equip researchers with the necessary knowledge to confidently and successfully perform this key synthetic step.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, 4-hydroxyquinolines and their O-alkylated counterparts are key intermediates in the synthesis of complex pharmaceutical agents[3][4][5]. The methylation of the 4-hydroxyl group of 4-hydroxy-6-(trifluoromethoxy)quinoline is a critical step in modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. The presence of the strongly electron-withdrawing trifluoromethoxy group can influence the nucleophilicity of the hydroxyl group, making the selection of an appropriate methylating agent and reaction conditions paramount for a successful transformation.

This guide explores several effective reagents for the O-methylation of 4-hydroxy-6-(trifluoromethoxy)quinoline, providing a detailed analysis of their mechanisms, advantages, and limitations.

Comparative Analysis of Methylating Reagents

The choice of a methylating agent is a critical decision in the synthetic strategy. Below is a comparative overview of suitable reagents for the O-methylation of 4-hydroxy-6-(trifluoromethoxy)quinoline.

| Reagent | Key Advantages | Key Disadvantages | Safety Concerns |

| Dimethyl Sulfate (DMS) | High reactivity, cost-effective. | Highly toxic and carcinogenic, potential for N-methylation. | Extreme caution required; handle in a fume hood with appropriate PPE.[6][7] |

| Methyl Iodide (MeI) | Readily available, effective methylating agent. | Volatile, potential for N-methylation, requires careful handling. | Toxic and a suspected carcinogen; handle in a well-ventilated fume hood. |

| Trimethylsilyldiazomethane (TMS-diazomethane) | Safer alternative to diazomethane, high yields for phenols.[8][9] | More expensive than DMS or MeI, can form silyl byproducts.[10] | Less explosive than diazomethane, but still toxic; handle with care.[10][11] |

| Dimethyl Carbonate (DMC) | Environmentally benign ("green") reagent, low toxicity.[12][13] | Requires higher temperatures and sometimes pressure, may have slower reaction rates.[14][15] | Relatively low toxicity, but flammable. |

Reaction Mechanisms and Pathways

The O-methylation of 4-hydroxy-6-(trifluoromethoxy)quinoline typically proceeds via a nucleophilic substitution reaction. The specific mechanism can vary slightly depending on the chosen reagent.

Caption: General mechanistic pathways for O-methylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and the specific purity requirements of the final product.

Protocol 1: Methylation using Dimethyl Sulfate (DMS)

This protocol is highly effective but requires strict adherence to safety procedures due to the high toxicity of DMS.[7]

Materials:

-

4-hydroxy-6-(trifluoromethoxy)quinoline

-

Dimethyl Sulfate (DMS)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-6-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1-1.5 eq) dropwise to the suspension. Caution: DMS is highly toxic and carcinogenic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6][7]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-6-(trifluoromethoxy)quinoline.

Protocol 2: Methylation using Methyl Iodide (MeI)

A classic and reliable method for O-methylation.

Materials:

-

4-hydroxy-6-(trifluoromethoxy)quinoline

-

Methyl Iodide (MeI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxy-6-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature and add methyl iodide (1.5-2.0 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 2-8 hours, monitoring by TLC.[16]

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the product.

Protocol 3: Methylation using Trimethylsilyldiazomethane (TMS-diazomethane)

A safer alternative to the highly explosive diazomethane, particularly effective for methylating phenols.[8][9][10]

Materials:

-

4-hydroxy-6-(trifluoromethoxy)quinoline

-

Trimethylsilyldiazomethane (2.0 M solution in hexanes)

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-hydroxy-6-(trifluoromethoxy)quinoline (1.0 eq) in a mixture of DCM and methanol (e.g., 4:1 v/v).

-

Cool the solution to 0 °C.

-

Slowly add trimethylsilyldiazomethane solution (1.2-1.5 eq) dropwise. Gas evolution (N₂) will be observed. Caution: Perform in a well-ventilated fume hood.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 1-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Green Methylation using Dimethyl Carbonate (DMC)

An environmentally friendly approach, although it may require more forcing conditions.

Materials:

-

4-hydroxy-6-(trifluoromethoxy)quinoline

-

Dimethyl Carbonate (DMC)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Optional: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

Procedure:

-

Combine 4-hydroxy-6-(trifluoromethoxy)quinoline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and dimethyl carbonate (which can also serve as the solvent). If desired, add a catalytic amount of a phase-transfer catalyst like TBAB (0.1 eq).[13][14]

-

Heat the mixture to reflux (around 90 °C for DMC) and maintain for 6-24 hours. The reaction may be slower than with more reactive methylating agents. Monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of fresh solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings and remove the excess DMC and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product via column chromatography.

Workflow Visualization

Caption: General experimental workflow for O-methylation.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more methylating agent, or using a stronger base or a more polar aprotic solvent like DMF.

-

N-Methylation Side Product: The nitrogen atom in the quinoline ring can also be methylated, leading to a quaternary ammonium salt. This is more likely with highly reactive agents like DMS and MeI. Using milder conditions, a less polar solvent, or a bulkier base can sometimes favor O-methylation. The formation of the N-methylated product has been observed in similar systems.[17]

-

Purification Challenges: The polarity of the starting material and the product are often similar. Careful selection of the eluent system for column chromatography is crucial for achieving good separation.

-

Safety: Always handle methylating agents in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses. Be aware of the specific hazards of each reagent. Dimethyl sulfate is a potent carcinogen and should be handled with extreme care.[7] Diazomethane and its derivatives are potentially explosive.[18][19]

Conclusion

The O-methylation of 4-hydroxy-6-(trifluoromethoxy)quinoline can be successfully achieved using a variety of reagents. The choice of method will depend on factors such as available equipment, safety considerations, cost, and desired scale. For high reactivity and cost-effectiveness, dimethyl sulfate and methyl iodide are excellent choices, provided that stringent safety protocols are followed. For a safer, albeit more expensive, alternative, trimethylsilyldiazomethane offers high yields under mild conditions. Dimethyl carbonate represents a green and low-toxicity option, which is ideal for large-scale synthesis where environmental impact is a concern. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently synthesize 4-methoxy-6-(trifluoromethoxy)quinoline for their drug discovery and development programs.

References

-

NEW METHODS AND REAGENTS IN ORGANIC SYNTHESIS. 46. TRIMETHYLSILYLDIAZOMETHANE : A CONVENIENT REAGENT FOR THE O-METHYLATION OF PHENOLS AND ENOLS. J-Stage. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Trimethylsilyldiazomethane. CDC Stacks. [Link]

-

A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS. [Link]

-

O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Ingenta Connect. [Link]

-

Trimethylsilyldiazomethane. Wikipedia. [Link]

-